Bienvenue dans la boutique en ligne BenchChem!

Seclidemstat mesylate

LSD1 inhibition biochemical assay enzyme kinetics

Seclidemstat mesylate (SP-2577) is the only reversible LSD1 inhibitor validated across multiple FET-rearranged sarcoma models, including Ewing sarcoma. Unlike irreversible inhibitors (e.g., ORY-1001, tranylcypromine), its non-covalent, reversible mechanism enables washout experiments and precise temporal control over LSD1 inhibition without permanent FAD modification (Ki=31 nM, IC50=13 nM). Clinically in Phase 1/2 trials (NCT03600649), orally bioavailable with twice-daily dosing. Choose seclidemstat when mechanistic fidelity to FET fusion biology is essential.

Molecular Formula C21H27ClN4O7S2
Molecular Weight 547.0 g/mol
CAS No. 2044953-70-8
Cat. No. B8210197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeclidemstat mesylate
CAS2044953-70-8
Molecular FormulaC21H27ClN4O7S2
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O
InChIInChI=1S/C20H23ClN4O4S.CH4O3S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25;1-5(2,3)4/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27);1H3,(H,2,3,4)/b22-14+;
InChIKeyJIPBQMGGMHCGBW-CWUUNJJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Seclidemstat Mesylate (CAS 2044953-70-8): A Reversible LSD1 Inhibitor for Ewing Sarcoma and FET-Rearranged Sarcoma Research


Seclidemstat mesylate (SP-2577) is a non-competitive, reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with a Ki of 31 nM and an IC50 of 13 nM in biochemical assays . It is an orally bioavailable small molecule currently in Phase 1/2 clinical trials for relapsed/refractory Ewing sarcoma and other FET-rearranged sarcomas (NCT03600649) [1]. The compound distinguishes itself from irreversible LSD1 inhibitors by binding reversibly to the enzyme, thereby blocking both its catalytic and scaffolding functions without forming a covalent adduct with the FAD cofactor [2].

Why Generic LSD1 Inhibitors Cannot Substitute for Seclidemstat Mesylate in FET-Rearranged Sarcoma Research


LSD1 inhibitors in clinical development exhibit divergent mechanisms of action, target engagement profiles, and disease-specific efficacy. Irreversible inhibitors such as ORY-1001 (iadademstat) and tranylcypromine (TCP) covalently modify the FAD cofactor, whereas reversible inhibitors like seclidemstat and pulrodemstat (CC-90011) do not [1]. This mechanistic distinction correlates with differential transcriptional reprogramming and cytotoxicity in sarcoma models; seclidemstat recapitulates the transcriptional activity of SP-2509 in Ewing sarcoma and demonstrates potent activity across multiple FET-rearranged sarcoma cell lines, a profile not shared by all LSD1 inhibitors [2]. Consequently, substitution with a generic LSD1 inhibitor—particularly one lacking validated activity in FET fusion–driven malignancies—introduces significant experimental risk and may yield non-comparable or negative results.

Quantitative Differentiation of Seclidemstat Mesylate vs. Clinical-Stage LSD1 Inhibitors


Biochemical Potency: Seclidemstat (IC50 13 nM) vs. CC-90011 (0.25 nM), ORY-1001 (<20 nM), and GSK2879552 (16 nM)

Seclidemstat exhibits an IC50 of 13 nM and Ki of 31 nM against LSD1 in cell-free biochemical assays, placing it in the low nanomolar potency range. In comparison, the reversible inhibitor pulrodemstat (CC-90011) shows an IC50 of 0.25 nM , the irreversible inhibitor iadademstat (ORY-1001) has an IC50 <20 nM , and the irreversible inhibitor GSK2879552 has an IC50 of 16 nM . While CC-90011 is approximately 50-fold more potent biochemically, seclidemstat's potency is comparable to that of other clinical-stage inhibitors.

LSD1 inhibition biochemical assay enzyme kinetics

Mechanism of Action: Reversible vs. Irreversible LSD1 Inhibition

Seclidemstat is a reversible, non-competitive LSD1 inhibitor, whereas the majority of clinical-stage LSD1 inhibitors—including tranylcypromine (TCP), ORY-1001 (iadademstat), and GSK2879552—are irreversible inhibitors that covalently modify the FAD cofactor [1]. Only two reversible LSD1 inhibitors have entered clinical trials: seclidemstat (SP-2577) and pulrodemstat (CC-90011). Reversible inhibition allows for dynamic target engagement that may avoid the prolonged target suppression associated with irreversible covalent inhibitors, potentially contributing to a differentiated safety and pharmacodynamic profile.

reversible inhibition covalent inhibition LSD1 scaffolding function

Cellular Antiproliferative Activity in FET-Rearranged Sarcoma Cell Lines

Seclidemstat demonstrates potent cytotoxicity across multiple FET-rearranged sarcoma cell lines in vitro. In a panel of fusion-positive sarcoma cell lines, seclidemstat exhibited IC50 values ranging from 0.013 μM to 2.819 μM after 72 hours of treatment . Notably, in the Ewing sarcoma cell line A673, seclidemstat recapitulated much of the transcriptional activity of the tool compound SP-2509, with significant overlap in both upregulated and downregulated gene sets (Jaccard index and P values shown in Venn overlap analysis) [1]. This transcriptomic concordance supports the functional equivalence of seclidemstat to SP-2509, a well-characterized LSD1 inhibitor used extensively in preclinical Ewing sarcoma research.

Ewing sarcoma FET-rearranged sarcoma cytotoxicity

Clinical Safety and Preliminary Efficacy in Advanced Sarcoma Patients

In a Phase 1 dose-escalation study (NCT03895684) of single-agent seclidemstat in patients with advanced solid tumors, 7 of 13 evaluable patients (54%) achieved stable disease as best response, with a median time to progression of 4.3 months (range 2.1–11.5 months) [1]. Notably, four of the seven patients with stable disease harbored genetic abnormalities (FET translocations or SMARCA4 mutation) predicted to sensitize to LSD1 inhibition. The safety profile was manageable, with no grade 4 treatment-related adverse events and only 5.3% incidence of grade 3 diarrhea and abdominal pain. Seclidemstat is being administered orally at doses up to 600 mg BID, with favorable pharmacokinetics supporting twice-daily dosing [2].

Phase 1 clinical trial advanced solid tumors FET-translocated sarcoma

Optimal Research and Preclinical Applications for Seclidemstat Mesylate Based on Quantitative Evidence


Investigating LSD1 Inhibition in FET-Rearranged Sarcoma Models (Ewing Sarcoma, Myxoid Liposarcoma, DSRCT)

Given its demonstrated cytotoxicity and transcriptomic activity in FET-rearranged sarcoma cell lines [1], seclidemstat is the preferred LSD1 inhibitor for in vitro and in vivo studies of Ewing sarcoma, desmoplastic small round cell tumor, clear cell sarcoma, myxoid liposarcoma, and other fusion-positive sarcomas. Its ability to recapitulate SP-2509 transcriptional effects [2] makes it a clinically relevant replacement for this tool compound in mechanistic studies of EWS/ETS fusion oncoprotein function.

Combination Therapy Studies with Chemotherapy or Immunotherapy in Sarcoma

Seclidemstat is currently being evaluated in combination with topotecan and cyclophosphamide in a Phase 1 trial for relapsed/refractory Ewing sarcoma (NCT03600649) [3]. Preclinical evidence also suggests potential synergy with immune checkpoint inhibitors, as seclidemstat promotes PD-L1 expression and activates the IFNβ pathway in small cell carcinoma of the ovary hypercalcemic type (SCCOHT) cells . Researchers designing combination regimens for sarcoma can leverage this clinical precedent.

Epigenetic Reprogramming Studies Requiring Reversible Target Engagement

For experiments where sustained, irreversible LSD1 inhibition may confound interpretation of dynamic epigenetic processes (e.g., gene expression time-course studies, washout experiments, or investigations of LSD1 scaffolding vs. catalytic functions), the reversible mechanism of seclidemstat provides a distinct advantage over irreversible inhibitors such as TCP or ORY-1001 [4]. Seclidemstat enables precise control over target engagement duration and recovery.

In Vivo Xenograft Studies of FET-Rearranged Sarcomas

Seclidemstat has demonstrated significant tumor growth inhibition in Ewing sarcoma xenograft models (e.g., SK-N-MC, A673) when administered orally [5]. Its oral bioavailability and twice-daily dosing regimen in clinical trials support translation from preclinical xenograft studies to clinical investigation without requiring parenteral administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seclidemstat mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.